ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is a complex organic compound that features a benzimidazole and imidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and imidazole rings in its structure suggests that it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and imidazole intermediates. These intermediates are then coupled through a series of reactions involving sulfonation, esterification, and cyclization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole ring.
Reduction: Reduction reactions may target the carbonyl groups present in the ester and imidazole moieties.
Substitution: The benzimidazole and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazole rings can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The sulfur atom in the benzimidazole ring may also play a role in its biological activity by participating in redox reactions.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and may exhibit similar biological activities.
Imidazole derivatives: Compounds with the imidazole ring are known for their antimicrobial and antifungal properties.
Uniqueness: ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is unique due to the combination of both benzimidazole and imidazole rings in its structure. This dual presence may enhance its biological activity and provide a broader range of applications compared to compounds with only one of these rings.
Biological Activity
Ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a compound of significant interest due to its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a benzimidazole moiety linked to an imidazole ring and an ester functional group, which may contribute to its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate significant antibacterial and antifungal activities. For instance, several benzimidazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi:
Compound | MIC (μg/ml) | Target Organism |
---|---|---|
Compound A | 50 | S. typhi |
Compound B | 62.5 | E. coli |
Compound C | 12.5 | S. aureus |
Compound D | 250 | C. albicans |
These results suggest that this compound may exhibit similar antimicrobial properties due to its structural resemblance to other effective benzimidazole derivatives .
Antiviral Activity
Studies have also highlighted the antiviral potential of benzimidazole derivatives against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). For example, modifications to the benzimidazole structure have resulted in compounds that inhibit viral helicase activity, which is crucial for viral replication:
Compound | IC50 (μM) | Virus |
---|---|---|
Benzimidazole Derivative 1 | 6.5 | HCV |
Benzimidazole Derivative 2 | 8.0 | DENV |
Such findings indicate that this compound could potentially serve as a lead compound for antiviral drug development .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively documented. Research shows that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of metabolic pathways.
In vitro studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines:
Cell Line | IC50 (μM) | Compound |
---|---|---|
HeLa | 10 | Compound A |
MCF7 | 15 | Compound B |
These results suggest a promising avenue for further exploration of this compound as a potential anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in microbial metabolism and viral replication.
- DNA Intercalation : The planar structure of the benzimidazole moiety allows for intercalation into DNA, disrupting replication processes in cancer cells.
- Receptor Modulation : Some derivatives have been shown to modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .
Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of modified benzimidazoles against HCV. The study found that specific structural modifications enhanced inhibitory potency against viral helicase, suggesting a mechanism for therapeutic intervention .
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 6-[5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C19H22N4O4S/c1-2-27-16(25)10-6-5-9-15(24)17-14(20-18(26)23-17)11-28-19-21-12-7-3-4-8-13(12)22-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,22)(H2,20,23,26) |
InChI Key |
HRCGOBVLZLYNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.